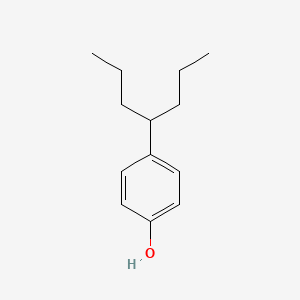

4-(Heptan-4-yl)phenol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-heptan-4-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-3-5-11(6-4-2)12-7-9-13(14)10-8-12/h7-11,14H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSSFYKTUVCUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496952 | |

| Record name | 4-(Heptan-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6465-71-0 | |

| Record name | 4-(Heptan-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Field of Alkylphenol Chemistry

Alkylphenols are a class of organic compounds characterized by a phenol (B47542) ring with one or more alkyl substituents. These compounds have found widespread industrial applications, serving as precursors for detergents, antioxidants, and polymer additives. The properties and applications of alkylphenols are significantly influenced by the nature and position of the alkyl group on the phenol ring.

4-(Heptan-4-yl)phenol, with its secondary heptyl group attached to the para position of the phenol, represents a specific isomer within the diverse family of heptylphenols. nist.govnih.gov Its branched alkyl chain distinguishes it from linear alkylphenols, potentially influencing its reactivity, physical properties, and biological interactions. Research into specific isomers like this compound is crucial for understanding structure-activity relationships within the broader class of alkylphenols.

Fundamental Significance in Organic Synthesis and Theoretical Chemistry

Direct Synthesis Approaches

Direct synthesis methods provide a straightforward route to this compound by introducing the heptyl group onto the phenol ring in a single or minimal number of steps.

Friedel-Crafts Alkylation Reactions

Friedel-Crafts alkylation is a fundamental and widely used method for attaching alkyl substituents to aromatic rings. wikipedia.org This electrophilic aromatic substitution reaction typically involves the reaction of an alkylating agent, such as an alkyl halide, alkene, or alcohol, with an aromatic compound in the presence of a Lewis acid or Brønsted acid catalyst. wikipedia.orgbeilstein-journals.org The alkylation of phenol is an equilibrium reaction that can yield ortho- and para-substituted products, as well as di-substituted derivatives. nih.gov

In the context of synthesizing this compound, phenol can be reacted with an appropriate heptylating agent like heptan-4-ol or a heptene isomer. The choice of catalyst is crucial and often includes strong Lewis acids like aluminum chloride (AlCl₃) or solid acid catalysts. wikipedia.orgwhiterose.ac.uk The reaction mechanism generally proceeds through the formation of a carbocation from the alkylating agent, which then attacks the electron-rich phenol ring. acs.org Phenol's hydroxyl group is an ortho, para-director, leading to the formation of both 2-(heptan-4-yl)phenol and this compound. Reaction conditions can be optimized to favor the formation of the desired para-isomer.

| Alkylating Agent | Catalyst | Predominant Product(s) | Reference |

| Isobutene | Silica-supported aluminum phenolate | 2-tert-butylphenol, 2,4-di-tert-butylphenol | whiterose.ac.uk |

| Various Alkenes | Solid Acid Catalysts (e.g., Zeolites) | Alkylphenols | nih.govwhiterose.ac.uk |

| Amyl chloride | Aluminum chloride | Amylbenzene (from benzene) | beilstein-journals.org |

Multi-Step Conversions

Multi-step synthesis provides an alternative and often more controlled approach to specific isomers that might be difficult to obtain selectively through direct alkylation. msu.edu This strategy involves a sequence of reactions to build the target molecule, which can offer better control over regioselectivity. savemyexams.comsathyabama.ac.in

A conceivable multi-step route to this compound could involve the Friedel-Crafts acylation of phenol with heptanoyl chloride to form 4-heptanoylphenol. The ketone can then be reduced to the corresponding secondary alcohol, 4-(1-hydroxyheptyl)phenol. Subsequent dehydration of the alcohol would yield an alkenylphenol, which upon hydrogenation would give the desired this compound. While this approach involves more steps, it can provide a higher yield of the specific para-isomer.

Another strategy could involve the synthesis of a precursor molecule which is then modified. For instance, a multi-step synthesis was used to prepare analogs such as 4-[4-(4-n-butoxy-3-methylphenyl)heptan-4-yl]-2-methylphenol. nih.gov This highlights how complex alkylphenols are often assembled through carefully planned multi-step sequences. researchgate.net

Catalytic Synthesis Routes

Modern catalytic methods are increasingly employed for the synthesis of alkylphenols due to their high efficiency, selectivity, and potential for more environmentally benign processes. beilstein-journals.org

Ruthenium-Catalyzed C-H Bond Functionalization

Ruthenium-catalyzed C-H bond functionalization has emerged as a powerful tool for the synthesis of alkylphenols. americanelements.comacs.org This method allows for the direct alkylation of the aromatic C-H bonds of phenol derivatives. dntb.gov.ua Research has demonstrated the synthesis of m-alkylphenols through a ruthenium-catalyzed C-H bond functionalization of phenol derivatives with secondary or tertiary alkyl bromides. americanelements.comacs.org Mechanistic studies suggest that this process may involve a radical mechanism with a six-membered ruthenacycle complex acting as the active catalyst. acs.org

While the cited research primarily focuses on meta-alkylation by using a directing group which is later removed, this highlights the potential of ruthenium catalysis to achieve regioselective alkylations that are challenging with traditional methods. acs.orgamazonaws.com The development of catalysts for ortho and para-selective C-H alkylation of phenols is an active area of research. rsc.org

Table 2: Ruthenium-Catalyzed Alkylation of Phenol Derivatives

| Substrate | Alkylating Agent | Catalyst System | Product Type | Reference |

| 2-phenoxypyridine | sec/tert-alkyl bromides | Ruthenium(II) complex | m-alkylphenols (after directing group removal) | acs.org |

| Phenol derivatives | sec/tert-alkyl bromides | Ruthenium-based | m-alkylphenols | americanelements.comacs.org |

Heterogeneous Catalysis (e.g., from Lignin (B12514952) Valorization)

The synthesis of alkylphenols from renewable resources is a growing field of interest, with lignin being a primary candidate. Lignin, an abundant aromatic biopolymer, can be broken down into simpler phenolic compounds which can then be converted into valuable chemicals. nih.govacs.org The valorization of lignin often involves heterogeneous catalysts to facilitate depolymerization and subsequent functionalization. rsc.org

For example, catalytic processes have been developed to convert lignin-derived phenolic compounds into a range of products. researchgate.net While the direct synthesis of this compound from lignin is not explicitly detailed, the principles of lignin valorization could be applied. This would involve the depolymerization of lignin to produce phenol, followed by alkylation using a suitable heptyl source and a heterogeneous catalyst. researchgate.net The use of solid acid catalysts, such as zeolites, in alkylation reactions is well-established and offers advantages like catalyst recyclability and reduced waste. nih.govwhiterose.ac.uk

Other Metal-Mediated Alkylations

Besides ruthenium, other transition metals are also effective in mediating the alkylation of phenols. acs.org For instance, platinum complexes have been shown to catalyze a highly selective ortho-alkylation of phenol. rsc.org While this specific example leads to ortho-products, it demonstrates the potential of tuning the metal catalyst to control the regioselectivity of the alkylation reaction. Other metals like palladium have also been investigated for arene alkenylation, which could be a step in a multi-step synthesis of alkylphenols. acs.org The choice of metal and ligands plays a crucial role in determining the outcome of the reaction, including the position of alkylation on the phenol ring. rsc.org

Green Chemistry and Sustainable Synthesis Principles

The synthesis of alkylphenols, including this compound, is increasingly influenced by the principles of green chemistry, which prioritize environmental sustainability. researchgate.net Traditional methods for producing these compounds, such as Friedel-Crafts alkylation, often rely on hazardous solvents like chloroform, which is a known central nervous system depressant and can cause liver damage upon chronic exposure. inderscience.com Modern approaches aim to mitigate these issues by adopting safer and more sustainable practices.

Key green chemistry principles applied to alkylphenol synthesis include:

Use of Renewable Feedstocks: There is a growing interest in using biomass-derived materials as starting points for synthesis. researchgate.net Lignin, a byproduct of the paper and biorefinery industries, can be depolymerized to produce a variety of aromatic compounds, including alkylphenols. uobasrah.edu.iqembrapa.br Similarly, cardanol (B1251761), derived from cashew nutshell liquid (CNSL), has been used as a renewable source of phenol for alkylation reactions. inderscience.com

Solvent-Free Reactions: A significant advancement is the development of solvent-free synthesis routes. inderscience.com By eliminating the need for volatile organic solvents, these methods reduce waste, energy consumption, and the risks associated with solvent handling and disposal. inderscience.com

Energy Efficiency: Green methodologies often aim to reduce energy usage by conducting reactions under milder conditions or using innovative technologies like sonochemistry or microwave irradiation. researchgate.netmdpi.com

Waste Prevention: The ideal green synthesis forms co-products instead of residual waste, integrating production into a circular economy model. uobasrah.edu.iqembrapa.br

A comparison between conventional and green methodologies for alkylphenol synthesis highlights the advantages of adopting these principles. inderscience.com

Table 1: Comparison of Conventional vs. Green Synthesis Methodologies for Alkylphenols

| Parameter | Conventional Methodology (e.g., Friedel-Crafts) | Green Methodology | Source(s) |

|---|---|---|---|

| Solvent | Often uses hazardous solvents like chloroform. | Aims for solvent-free conditions or uses benign solvents (e.g., water, agro-solvents). | inderscience.comuobasrah.edu.iq |

| Feedstock | Typically petroleum-based phenols. | Utilizes renewable feedstocks such as cardanol or lignin. | inderscience.comembrapa.br |

| Energy Use | May require significant energy for heating and solvent recovery. | Focuses on energy efficiency through milder reaction conditions or alternative energy sources. | researchgate.netuobasrah.edu.iq |

| Waste | Generates solvent waste and potentially harmful byproducts. | Designed to minimize waste and valorize byproducts. | inderscience.comuobasrah.edu.iq |

The adoption of these green principles not only reduces the environmental footprint of chemical production but also aligns with global sustainable development goals. uobasrah.edu.iq

Regioselective Synthesis Considerations

Achieving regioselectivity is a critical challenge in the synthesis of substituted phenols. For this compound, the goal is to selectively introduce the heptan-4-yl group at the para-position of the phenol ring, minimizing the formation of ortho- or di-substituted isomers. The Friedel-Crafts alkylation is a common method for this transformation, and its regioselectivity is influenced by factors such as the catalyst, solvent, and reaction temperature.

Advanced methods for controlling regioselectivity in the synthesis of highly substituted phenols include multicomponent reactions using Fischer alkynyl carbene complexes. researchgate.net While complex, these methods offer high levels of control, allowing for the specific placement of various substituents on the aromatic ring. researchgate.net The choice of catalyst and reaction conditions is paramount in directing the alkylation to the desired position.

Table 2: Factors Influencing Regioselectivity in Phenol Alkylation

| Factor | Influence on Regioselectivity | Examples/Notes | Source(s) |

|---|---|---|---|

| Catalyst | The nature of the Lewis or Brønsted acid catalyst can favor specific isomers. | Ti(IV)-based catalysts can be used for certain transformations. | libguides.com |

| Protecting Groups | Using a bulky protecting group on the hydroxyl function (e.g., methoxy (B1213986) group in anisole) can sterically hinder ortho-substitution. | Synthesis of a 4-nonylphenol (B119669) isomer from anisole. | researchgate.net |

| Reaction Temperature | Lower temperatures often increase selectivity, favoring the thermodynamically more stable para-isomer over the ortho-isomer. | General principle in Friedel-Crafts reactions. | - |

| Solvent | The polarity and coordinating ability of the solvent can influence the transition state and thus the product distribution. | - | - |

Stereoselective and Enantioselective Synthesis Approaches

The specific compound this compound is achiral because the C4 atom of the heptyl group is bonded to two identical propyl groups. However, many of its structural analogs, particularly those with more complex branching in the alkyl chain, are chiral and exist as enantiomers. The synthesis of single enantiomers is of significant interest as different stereoisomers can exhibit different biological activities and environmental properties. mdpi.comresearchgate.net

For example, various branched nonylphenol isomers, such as 4-(3',6'-dimethyl-3'-heptyl)phenol, are chiral. researchgate.net Research has focused on the synthesis and separation of individual, optically active isomers to study their specific properties. researchgate.net

Approaches to stereoselective and enantioselective synthesis of chiral alkylphenols and related structures include:

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products, such as amino acids or terpenes, as starting materials. mdpi.commdpi.com

Asymmetric Catalysis: This approach uses a chiral catalyst to control the stereochemical outcome of a reaction. For instance, palladium-catalyzed asymmetric intramolecular Friedel-Crafts type allylic alkylation has been developed to produce chiral C4-substituted tetrahydroisoquinolines from phenol derivatives with high enantioselectivity. rsc.org Chiral ligands, such as derivatives of sparteine (B1682161) or Trost ligands, are crucial for inducing asymmetry. rsc.orgacs.org

Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereoselective formation of a new chiral center. After the reaction, the auxiliary is removed. This strategy has been used to synthesize a variety of enantiomerically pure compounds. mdpi.comacs.org

Table 3: Selected Methods for Stereoselective Synthesis of Chiral Phenolic Analogs

| Method | Description | Example Application | Source(s) |

|---|---|---|---|

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. | Palladium-catalyzed allylic alkylation of phenols using chiral ligands to produce tetrahydroisoquinolines. | rsc.org |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Use of enantiopure sulfoxide (B87167) auxiliaries in the synthesis of planar chiral metallocenes. | acs.org |

| Chromatographic Separation | A racemic mixture is separated into its constituent enantiomers using a chiral stationary phase (chiral HPLC). | Separation of optically active 4-nonylphenol isomers. | researchgate.net |

These stereoselective methods are essential for accessing enantiomerically pure forms of complex alkylphenols, enabling detailed investigation into their unique properties and functions. mdpi.com

Elucidation of Reaction Mechanisms in 4 Heptan 4 Yl Phenol Chemistry

Mechanistic Pathways of Alkylation and Functionalization Reactions

The alkylation of phenols is a fundamental reaction for the synthesis of various alkylphenols, including 4-(heptan-4-yl)phenol. The most common method is the Friedel-Crafts alkylation, which involves the reaction of a phenol (B47542) with an alkylating agent in the presence of a Lewis acid catalyst. byjus.com

The mechanism of Friedel-Crafts alkylation proceeds through several key steps:

Formation of the Electrophile: The Lewis acid catalyst, such as aluminum chloride (AlCl₃), reacts with the alkyl halide to form a carbocation. byjus.com

Electrophilic Attack: The electron-rich aromatic ring of the phenol attacks the carbocation, leading to the formation of a cyclohexadienyl cation intermediate, also known as an arenium ion. This step temporarily disrupts the aromaticity of the ring. byjus.com

Deprotonation: A base removes a proton from the hydroxyl group of the cyclohexadienyl cation, restoring the aromaticity of the ring and forming the alkylated phenol product. byjus.com

The regioselectivity of the alkylation (ortho vs. para substitution) is influenced by factors such as the nature of the catalyst, the solvent, and the reaction temperature. whiterose.ac.uk For instance, the use of certain solid acid catalysts can favor the formation of the para-substituted product, this compound. whiterose.ac.ukunive.it

Functionalization reactions of this compound can be achieved through various methods, including C-H functionalization. This approach allows for the direct conversion of C-H bonds into other functional groups, offering a more atom-economical and efficient synthetic route. sigmaaldrich.com Transition-metal-catalyzed C-H functionalization reactions, for example, can proceed through different catalytic cycles, such as Ni(II)/Ni(IV) or Ni(I)/Ni(III) pathways, depending on the specific reaction conditions and substrates. rsc.org These reactions often involve the formation of a metallacycle intermediate, followed by oxidative addition and reductive elimination steps to yield the functionalized product. rsc.org

Hydrogenolysis and Depolymerization Mechanisms in Synthesis

Hydrogenolysis is a crucial process in the synthesis of phenolic compounds from lignin (B12514952), a complex polymer rich in aromatic structures. acs.orggoogle.com The depolymerization of lignin into valuable monomers like this compound can be achieved through reductive catalytic fractionation (RCF). acs.org This one-pot process involves the extraction and catalytic conversion of lignin in the presence of a catalyst and a hydrogen source. acs.org

The mechanism of lignin hydrogenolysis typically involves the cleavage of β-O-4 ether linkages, which are the most abundant linkages in lignin. acs.org The process using a palladium on carbon (Pd/C) catalyst proceeds via:

Dehydrogenation: The secondary alcohol in the β-O-4 moiety is dehydrogenated. acs.org

Hydrogenolysis: The resulting alkyl C-O bond is cleaved by hydrogenolysis, utilizing the hydrogen generated in the initial step. acs.org

Self-hydrogen transfer hydrogenolysis (STH) has also emerged as an efficient method for lignin depolymerization. This process utilizes the hydrogen present within the lignin structure itself, eliminating the need for an external hydrogen source. rsc.org Mechanistic studies have shown that in some systems, a trace amount of water can promote the hydrogenolysis of the C-O bond through protonation of the oxygen atom. rsc.org

The choice of catalyst and reaction conditions significantly influences the product distribution. For instance, using a Ru/C catalyst can lead to different product selectivities compared to a Pd/C catalyst. acs.org

Free Radical Reactions Involving the Phenolic Moiety

The phenolic hydroxyl group in this compound plays a critical role in its antioxidant activity through its ability to scavenge free radicals. nih.govresearchgate.net Phenolic compounds are known to act as chain-breaking antioxidants by donating a hydrogen atom to a radical, thereby neutralizing it and preventing further oxidative damage. nih.govresearchgate.net

The primary mechanisms of radical scavenging by phenolic compounds are:

Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), forming a stable phenoxyl radical (ArO•) and a non-radical species (RH). nih.gov

Single Electron Transfer (SET): The phenolic compound donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). nih.gov

The structure of the phenolic compound significantly influences its radical scavenging activity. The number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring, can affect the stability of the resulting phenoxyl radical and thus the antioxidant capacity. nih.gov For example, ortho-dihydroxy groups are a key structural feature for high radical scavenging activity. nih.gov

The phenoxyl radical formed can be stabilized through resonance, delocalizing the unpaired electron over the aromatic ring. This stability prevents the radical from initiating new oxidation chains. researchgate.net

Enzymatic Transformations and Biocatalysis of Phenolic Compounds

Enzymes offer a green and sustainable alternative to conventional chemical methods for the transformation of phenolic compounds. mdpi.com Oxidoreductases, such as laccases and tyrosinases, are particularly effective in the oxidation of phenols. mdpi.com These enzymes can catalyze the o-hydroxylation of phenols to their corresponding catechols, which can then be further transformed. mdpi.com

The general mechanism for the enzymatic oxidation of phenols involves the formation of phenoxyl radicals, which can then undergo non-enzymatic coupling and polymerization. tandfonline.com In the presence of a co-substrate like chitosan (B1678972), the enzymatically generated quinones can be removed from the solution through adsorption and reaction with the chitosan beads. tandfonline.com

Vanillyl alcohol oxidase (VAO) is another enzyme capable of hydroxylating alkylphenols. rug.nl The reaction mechanism involves the initial dehydrogenation of the alkylphenol to form a quinone methide intermediate, which is then hydrated to the corresponding alcohol. rug.nlnih.gov This process is stereoselective, producing a specific enantiomer of the alcohol product. nih.gov

The use of immobilized enzymes can enhance their stability and reusability, making biocatalytic processes more economically viable. rsc.org Multi-enzyme systems have also been developed for the oxidation of phenols, coupling in situ hydrogen peroxide production with the peroxidase-mediated oxidation. rsc.org

Proton Transfer Mechanisms (e.g., Excited State Intramolecular Proton Transfer)

Excited state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred from a donor to an acceptor group within the same molecule upon electronic excitation. acs.org In phenolic compounds, the hydroxyl group can act as the proton donor. scispace.com

The ESIPT process is typically very fast, occurring on the picosecond or even femtosecond timescale. acs.org Upon absorption of light, the phenol is excited to its singlet excited state (S1). In this state, the acidity of the phenolic proton and the basicity of the acceptor site are enhanced, facilitating the proton transfer. scispace.com This transfer leads to the formation of a transient keto-tautomer, which is also in an excited state. acs.org The keto-tautomer can then relax to its ground state through fluorescence emission or non-radiative decay, followed by a reverse proton transfer to regenerate the original enol form. acs.org

The efficiency and dynamics of ESIPT can be influenced by the molecular structure and the solvent environment. nih.govacs.org For some phenolic systems, solvent molecules can mediate the proton transfer process. scispace.comacs.org Theoretical calculations have shown that in a phenol-imidazole complex, proton transfer is coupled with electron transfer in a vacuum, but not in a polar solvent like water, due to the stabilization of a π* state with a large dipole moment by the solvent. rsc.org

Elimination Reaction Pathways

Elimination reactions are a class of organic reactions in which two substituents are removed from a molecule in either a one- or two-step mechanism. While not as central to the direct chemistry of this compound itself, understanding elimination pathways is crucial in the context of its synthesis and potential side reactions involving its alkyl side chain.

There are two primary mechanisms for elimination reactions:

E2 (Bimolecular Elimination): This is a one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. The reaction rate is dependent on the concentration of both the substrate and the base. libguides.com The stereochemistry of the E2 reaction is typically anti-periplanar, meaning the proton and the leaving group must be on opposite sides of the C-C bond. libguides.com

E1 (Unimolecular Elimination): This is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. In the second step, a base removes a proton from an adjacent carbon to form the double bond. The rate of the E1 reaction depends only on the concentration of the substrate. libguides.com

The competition between E1 and E2 mechanisms, as well as substitution reactions (SN1 and SN2), is influenced by factors such as the structure of the substrate, the strength of the base, the nature of the leaving group, and the solvent. libguides.com For example, a bulky, strong base favors the E2 pathway. libguides.com

In the context of this compound, elimination reactions could potentially occur on the heptyl side chain if a suitable leaving group were present, leading to the formation of an alkene.

Derivatization Strategies and Synthesis of Functional Analogs

Functionalization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for functionalization due to its reactivity. Classic reactions such as etherification and esterification are commonly employed to modify this group, altering the compound's polarity, solubility, and electronic properties.

Etherification: The Williamson ether synthesis is a fundamental method for converting the phenolic hydroxyl group into an ether. This reaction involves the deprotonation of the phenol (B47542) with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the introduction of a diverse range of alkyl or aryl groups.

Esterification: Phenolic esters can be readily prepared by reacting 4-(heptan-4-yl)phenol with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common approach. Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) provides a high-yielding route to the desired esters.

| Reaction Type | Reagents | Product Type | Typical Yield (%) |

|---|---|---|---|

| Etherification (Williamson) | 1. NaH 2. R-X (e.g., CH₃I, BnBr) | Alkyl/Aryl Ether | 85-95 |

| Esterification | RCOCl, Pyridine | Carboxylate Ester | 90-98 |

| Esterification (Fischer) | RCOOH, H₂SO₄ | Carboxylate Ester | 60-75 |

Modifications and Elaboration of the Heptyl Side Chain

Modifying the saturated heptyl side chain presents a greater synthetic challenge compared to the phenolic group due to the inertness of C(sp³)–H bonds. However, specific positions on the chain exhibit differential reactivity. The benzylic position (the carbon atom directly attached to the phenyl ring) is the most reactive site on the alkyl chain.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the alkyl chain at the benzylic position, resulting in the formation of 4-hydroxybenzoic acid. libretexts.orgopenstax.org While this is a modification, it sacrifices the heptyl group. More subtle functionalization is often achieved through radical reactions. For instance, benzylic bromination can be accomplished using N-bromosuccinimide (NBS) with a radical initiator, selectively installing a bromine atom at the C-1 position of the heptyl chain. libretexts.org This bromide can then serve as a handle for further nucleophilic substitution reactions.

Direct functionalization of the other C-H bonds on the heptyl chain is difficult to control. Therefore, a common strategy is to construct a pre-functionalized side chain and attach it to the phenol ring via methods like Friedel-Crafts acylation followed by reduction and further elaboration.

Synthesis of Bicyclo[2.2.1]heptane-Containing Phenol Derivatives

The synthesis of derivatives incorporating the rigid bicyclo[2.2.1]heptane (norbornane) scaffold can be achieved through electrophilic aromatic substitution reactions such as the Friedel-Crafts alkylation. In this approach, this compound can be reacted with a suitable bicyclic electrophile, such as a bicyclo[2.2.1]heptyl halide or alcohol, in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a Brønsted acid. rsc.org The alkylation typically occurs at the ortho position to the activating hydroxyl group. The reaction's efficiency and regioselectivity can be influenced by the choice of catalyst and reaction conditions. These cycloaddition strategies are valued for their atom and step economy in constructing complex ring systems. rsc.org

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | 2-Chlorobicyclo[2.2.1]heptane, AlCl₃ | 2-(Bicyclo[2.2.1]heptan-2-yl)-4-(heptan-4-yl)phenol | Friedel-Crafts Alkylation |

Synthesis of Quinoline- and Thiazole-Bearing Phenol Derivatives

Attaching heterocyclic rings like quinoline (B57606) and thiazole (B1198619) to the phenol core generates compounds with potentially novel biological activities.

Quinoline Derivatives: The synthesis of quinoline-containing phenols often starts with the functionalization of the phenol ring itself. A common route involves the nitration of this compound to introduce a nitro group, followed by its reduction to an amino group. This resulting aminophenol can then undergo classic quinoline syntheses. For example, the Skraup-Doebner-von Miller reaction, which involves reacting the aminophenol with α,β-unsaturated carbonyl compounds under acidic conditions, can be used to construct the quinoline ring system fused or linked to the phenol moiety. nih.govnih.gov

Thiazole Derivatives: The Hantzsch thiazole synthesis is a versatile method for creating thiazole rings. desy.denih.gov A potential pathway to a thiazole-bearing derivative of this compound would begin with a Friedel-Crafts acylation of the phenol to produce a 2-acyl-4-(heptan-4-yl)phenol. This ketone can then be α-brominated to yield an α-bromoketone. The subsequent condensation of this intermediate with a thioamide (e.g., thiourea) leads to the formation of the thiazole ring. openstax.orgnih.gov

Synthesis of Pyrazolyl and Triazolyl Phenol Derivatives

Pyrazoles and triazoles are important five-membered heterocyclic scaffolds in medicinal chemistry.

Pyrazolyl Derivatives: A standard method for pyrazole (B372694) synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. rsc.orgsemanticscholar.org To synthesize a pyrazolyl derivative of this compound, one could first introduce a 1,3-dicarbonyl functionality onto the phenol ring. This can be achieved, for instance, by a Claisen condensation of a 2-acetyl-4-(heptan-4-yl)phenol derivative with an ester. The resulting β-diketone can then be cyclized with hydrazine to yield the corresponding pyrazolyl phenol. rwth-aachen.de

Triazolyl Derivatives: The development of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, has made the synthesis of 1,2,3-triazoles highly efficient. nih.govlibretexts.org To apply this to this compound, the molecule must first be converted into either an alkyne or an azide (B81097) derivative. For example, the phenolic hydroxyl group can be etherified using propargyl bromide to introduce a terminal alkyne. This alkyne-functionalized phenol can then be reacted with an organic azide in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring with high yield and specificity. beilstein-journals.org

| Heterocycle | Key Reaction | Typical Precursors from Phenol | Key Reagents |

|---|---|---|---|

| Quinoline | Skraup-Doebner-von Miller | 2-Amino-4-(heptan-4-yl)phenol | α,β-Unsaturated aldehyde/ketone, Acid |

| Thiazole | Hantzsch Synthesis | 2-(Bromoacetyl)-4-(heptan-4-yl)phenol | Thioamide (e.g., Thiourea) |

| Pyrazole | Knorr Cyclization | 1-(5-(Heptan-4-yl)-2-hydroxyphenyl)butane-1,3-dione | Hydrazine (H₂NNH₂) |

| 1,2,3-Triazole | CuAAC Click Chemistry | 4-(Heptan-4-yl)-1-(prop-2-yn-1-yloxy)benzene | Organic Azide (R-N₃), Cu(I) catalyst |

Stereochemical Control and Isomer Synthesis in Derivatization

The this compound molecule is chiral, with a stereocenter at the C-4 position of the heptyl chain. The synthesis of this compound via a standard Friedel-Crafts alkylation of phenol with hept-3-ene or a related precursor typically yields a racemic mixture of the (R) and (S) enantiomers.

Achieving stereochemical control to produce enantiomerically enriched or pure isomers requires asymmetric synthesis strategies. One approach is the use of a chiral Lewis or Brønsted acid catalyst in the Friedel-Crafts alkylation step. nih.govbeilstein-journals.org These catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Another strategy involves the use of a chiral auxiliary. An achiral phenol could be reacted with a chiral reagent to form an intermediate, which then directs the stereochemistry of the subsequent alkylation step. After the heptyl group is installed with the desired stereochemistry, the chiral auxiliary is removed. While synthetically more demanding, these methods are powerful tools for accessing specific stereoisomers, which is often critical for applications in pharmacology and materials science. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 4-(Heptan-4-yl)phenol by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the heptyl group. The aromatic protons on the phenol (B47542) ring typically appear as two distinct doublets in the downfield region (δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The signal for the hydroxyl (-OH) proton is a singlet whose chemical shift can vary depending on solvent and concentration but is often found between δ 4.5-8.0 ppm. The aliphatic protons of the heptyl group would appear in the upfield region (δ 0.8-2.6 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. libretexts.org Due to the molecule's symmetry, the 13 carbon atoms of this compound would produce a smaller number of distinct signals. Key signals include those for the C-O bearing aromatic carbon (around 150-155 ppm), the other aromatic carbons (115-130 ppm), and the aliphatic carbons of the heptyl chain (10-45 ppm). libretexts.orgucl.ac.uk The chemical shifts are influenced by factors like hybridization and electronegativity. libretexts.org

Detailed expected chemical shifts based on the structure are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Phenolic -OH | 4.5 - 8.0 (singlet, broad) | N/A | Shift is variable, depends on solvent and H-bonding. |

| Aromatic C-H (ortho to -OH) | ~6.8 (doublet) | ~115 | Protons adjacent to the hydroxyl group. |

| Aromatic C-H (ortho to heptyl) | ~7.1 (doublet) | ~129 | Protons adjacent to the alkyl substituent. |

| Aromatic C (ipso, C-OH) | N/A | ~154 | Quaternary carbon attached to the hydroxyl group. |

| Aromatic C (ipso, C-Alkyl) | N/A | ~140 | Quaternary carbon attached to the heptyl group. |

| Heptyl C4-H (methine) | ~2.5 (quintet) | ~44 | Benzylic proton, coupled to adjacent methylene (B1212753) protons. |

| Heptyl C3,C5-H₂ (methylene) | ~1.6 (multiplet) | ~37 | Methylene groups adjacent to the methine carbon. |

| Heptyl C2,C6-H₂ (methylene) | ~1.3 (multiplet) | ~23 | Methylene groups. |

| Heptyl C1,C7-H₃ (methyl) | ~0.9 (triplet) | ~14 | Terminal methyl groups of the heptyl chain. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The compound has a molecular formula of C₁₃H₂₀O and a monoisotopic mass of approximately 192.15 Da. nih.govepa.gov

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺·) at a mass-to-charge ratio (m/z) of 192. The fragmentation pattern is dominated by cleavage of the bond between the aromatic ring and the heptyl group, which is a favored process for alkylphenols. This benzylic cleavage results in the formation of a highly stable hydroxytropylium ion or a related resonance-stabilized cation.

The most prominent fragmentation pathways and resulting ions are detailed in the table below.

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway | Significance |

| 192 | [C₁₃H₂₀O]⁺· | Ionization of the parent molecule | Molecular Ion (M⁺·) Peak. Confirms molecular weight. nih.gov |

| 107 | [HOC₆H₄CH₂]⁺ | Benzylic cleavage with H-rearrangement | Base peak for many alkylphenols, indicating the phenolic moiety. nih.gov |

| 99 | [C₇H₁₅]⁺ | Cleavage of the C(aryl)-C(alkyl) bond | Heptyl cation fragment. |

| 77 | [C₆H₅]⁺ | Loss of hydroxyl radical from phenyl cation | Phenyl fragment, common in aromatic compounds. docbrown.info |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound molecule. uobasrah.edu.iq The IR spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

The spectrum of this compound is characterized by several distinct absorption bands:

O-H Stretch: A strong, broad absorption band typically appears in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the heptyl group appear just below 3000 cm⁻¹.

C=C Aromatic Stretch: Peaks in the 1500-1620 cm⁻¹ region are indicative of carbon-carbon double bond stretching within the benzene ring. The 1,4-disubstitution pattern often gives rise to a specific overtone pattern in the 1700-2000 cm⁻¹ range.

C-O Stretch: The stretching vibration of the carbon-oxygen bond of the phenol appears as a strong peak in the 1200-1260 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Phenolic Hydroxyl |

| Aromatic C-H Stretch | 3010 - 3100 | Medium to Weak | Benzene Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Heptyl Group |

| Aromatic C=C Stretch | 1500 - 1620 | Medium to Strong | Benzene Ring |

| C-O Stretch | 1200 - 1260 | Strong | Phenol |

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating this compound from reaction byproducts, unreacted starting materials, and other isomers, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile compounds like alkylphenols. shimadzu.com The sample is vaporized and separated based on its boiling point and interactions with a capillary column (e.g., a non-polar RXI-5MS column). afjbs.com The separated components then enter a mass spectrometer for detection and identification. This method is particularly useful for separating different structural isomers of heptylphenol, which may have very similar properties. nih.gov The Kovats retention index is a standardized measure used in GC to characterize compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of phenolic compounds. researchgate.netmdpi.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. nkust.edu.tw Separation occurs on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase, often a gradient mixture of acetonitrile (B52724) and water. afjbs.comjpmsonline.com Detection is commonly achieved using a Diode Array Detector (DAD) or a fluorescence detector, the latter being particularly sensitive for phenolic compounds after appropriate derivatization. mdpi.comscirp.org

Table 4: Typical Chromatographic Conditions for Alkylphenol Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Application |

| GC-MS | Capillary (e.g., 5% Phenyl Polysiloxane) | Helium (Carrier Gas) | Mass Spectrometry (MS) | Isomer separation, identification, purity analysis. shimadzu.comafjbs.com |

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water Gradient | DAD or Fluorescence | Quantification, purity assessment, analysis in complex matrices. mdpi.comjpmsonline.com |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive technique for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(Heptan-4-yl)phenol. Methods such as Density Functional Theory (DFT) are employed to model the molecule's electronic landscape, providing a basis for predicting its chemical behavior. researchgate.net The primary focus of these calculations is to determine the optimal molecular geometry and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution and energy of these orbitals are key to the molecule's reactivity. For phenolic compounds, the HOMO is typically localized on the aromatic ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack and electron donation. The LUMO, conversely, indicates the most likely sites for nucleophilic attack. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution. For this compound, the MEP would show a region of negative potential around the electronegative oxygen atom, highlighting its role as a hydrogen bond acceptor, and a positive potential around the hydroxyl hydrogen, indicating its function as a hydrogen bond donor. These calculations provide a quantitative basis for understanding the compound's reactivity in various chemical processes. researchgate.net

Table 1: Calculated Electronic Properties of this compound

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability; site of oxidation. |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability; site of reduction. |

| HOMO-LUMO Gap | 7.0 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | Measures the molecule's overall polarity. |

Molecular Docking and Ligand-Receptor Interaction Modeling

Given that this compound is recognized as a potential endocrine-disrupting compound, molecular docking is a crucial computational technique to investigate its interaction with biological receptors. nih.govedlists.org Docking simulations predict the preferred orientation of the molecule (the ligand) when bound to a specific protein target, such as the estrogen receptor (ER) or other nuclear receptors. researchgate.net

The process involves placing the 3D structure of this compound into the binding site of a receptor whose structure has been determined experimentally (e.g., via X-ray crystallography) or modeled. acs.org Scoring functions are then used to estimate the binding affinity, ranking different binding poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Table 2: Predicted Interactions of this compound with Estrogen Receptor Alpha (Illustrative)

| Interaction Type | Receptor Residue(s) | Contributing Moiety of Ligand |

|---|---|---|

| Hydrogen Bond | Arg394, Glu353 | Phenolic Hydroxyl Group |

| Hydrophobic Interaction | Leu387, Leu391, Phe404 | Heptyl Group |

| π-π Stacking | Phe404 | Phenol (B47542) Ring |

Potential Energy Surface Analysis and Reaction Pathway Predictions

Potential Energy Surface (PES) analysis is a computational method used to map the energy of a chemical system as a function of its geometry. numberanalytics.com By exploring the PES, chemists can identify stable molecules (local minima), transition states (saddle points), and the lowest energy pathways connecting them. numberanalytics.comwayne.edu This is invaluable for predicting reaction mechanisms, reaction rates, and product distributions without needing to perform the reaction in a lab.

For this compound, PES analysis could be applied to understand its synthesis, such as the Friedel-Crafts alkylation of phenol, or its degradation pathways. researchgate.net For instance, in studying its atmospheric oxidation, computational chemists could model the reaction with hydroxyl radicals. The PES would reveal the energy barriers for different mechanisms, such as hydrogen abstraction from the phenolic group versus addition to the aromatic ring. researchgate.net These calculations help determine the most likely reaction pathway under specific conditions and can predict the formation of various intermediate and final products. core.ac.uk

Table 3: Energy Profile for a Hypothesized Reaction Pathway (e.g., Hydrogen Abstraction)

| State | Relative Energy (kcal/mol) (Illustrative) | Description |

|---|---|---|

| Reactants (Phenol + Radical) | 0.0 | Initial state of the system. |

| Transition State | +8.5 | The highest energy point along the reaction coordinate. |

| Products (Phenoxy Radical + Molecule) | -15.2 | Final state of the system. |

Conformational Analysis and Stereochemical Modeling

The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that can be achieved through rotation around single bonds and determining their relative energies. nih.gov For this compound, the key flexible points are the single bonds within the heptyl substituent.

The central carbon of the heptyl group (C4) is a stereocenter, meaning this compound exists as a pair of enantiomers (R and S forms). Computational modeling can be used to build 3D models of both the (R)- and (S)-enantiomers. Furthermore, for each enantiomer, rotations around the C-C bonds of the heptyl chain and the bond connecting the chain to the phenol ring lead to various conformers. nottingham.ac.uk By calculating the energy of each conformer, a conformational profile can be constructed to identify the most stable, low-energy shapes the molecule is likely to adopt. This information is vital for accurate molecular docking studies, as the biological activity may depend on a specific conformation that best fits the receptor binding site. nih.gov

Solvent Effects on Reaction Rates and Mechanisms

The solvent in which a reaction occurs can have a profound impact on its rate and even its mechanism. nih.gov Computational models can simulate these solvent effects, providing insight into how the solute (this compound) interacts with the surrounding solvent molecules. These interactions can be modeled either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. chemrxiv.org

For reactions involving the phenolic hydroxyl group, the solvent's ability to accept or donate hydrogen bonds is particularly important. researchgate.net In non-polar solvents, reactions like hydrogen atom transfer (HAT) are often favored. In polar, hydrogen-bond-accepting solvents, a proton-coupled electron transfer (PCET) or a sequential proton-loss electron-transfer (SPLET) mechanism might become dominant. chemrxiv.orgresearchgate.net In the SPLET mechanism, the phenol is first deprotonated by the solvent, followed by electron transfer. Computational studies can calculate the energy barriers for each of these pathways in different solvents, predicting which mechanism will prevail and how the reaction rate will change with the solvent environment. nih.govlibretexts.org

Table 4: Predicted Dominant Reaction Mechanism for Phenolic H-Abstraction in Different Solvents

| Solvent | Solvent Type | Predicted Dominant Mechanism |

|---|---|---|

| Hexane | Non-polar | Hydrogen Atom Transfer (HAT) |

| Acetonitrile (B52724) | Polar Aprotic | Proton-Coupled Electron Transfer (PCET) |

| Methanol | Polar Protic | Sequential Proton-Loss Electron Transfer (SPLET) |

Chemical Transformations and Reactivity Profiles

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The hydroxyl group of the phenol ring is a potent activating group and an ortho, para-director for electrophilic aromatic substitution reactions. This is due to the donation of a lone pair of electrons from the oxygen atom into the aromatic π-system, which increases the electron density of the ring, particularly at the positions ortho and para to the hydroxyl group. byjus.com Consequently, 4-(Heptan-4-yl)phenol is highly susceptible to electrophilic attack at the positions adjacent (ortho) to the hydroxyl group. byjus.com The para position is already substituted by the heptan-4-yl group.

Common electrophilic aromatic substitution reactions for phenols include:

Nitration: Reaction with dilute nitric acid can introduce a nitro group (-NO2) at the ortho positions. byjus.com

Halogenation: Treatment with bromine in a non-polar solvent can lead to the formation of monobromophenols. byjus.com In the presence of bromine water, polysubstitution can occur. byjus.com

Friedel-Crafts Alkylation and Acylation: While the hydroxyl group can complicate these reactions by coordinating with the Lewis acid catalyst, under specific conditions, further alkyl or acyl groups can be introduced onto the ring.

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group (-SO3H) at the ortho positions.

The bulky heptan-4-yl group at the para position can exert a significant steric hindrance, potentially influencing the regioselectivity of these reactions and favoring substitution at the less sterically hindered ortho position.

Reactions of the Alkyl Side Chain (e.g., functionalization, cleavage)

The heptan-4-yl side chain also presents opportunities for chemical modification.

Oxidation: Strong oxidizing agents can potentially oxidize the benzylic carbon (the carbon atom of the alkyl group directly attached to the aromatic ring). libretexts.org However, for this compound, the benzylic carbon is a tertiary carbon with no attached hydrogen atoms. Therefore, typical side-chain oxidation to a carboxylic acid does not occur under standard conditions. libretexts.org Oxidation might instead lead to cleavage of the side chain under harsh conditions. evitachem.com

Functionalization: While direct functionalization of the unactivated C-H bonds of the alkyl chain is challenging, modern catalytic methods are emerging for such transformations. For instance, ruthenium-catalyzed C-H bond functionalization has been reported for the synthesis of m-alkylphenols, suggesting the potential for introducing functionality at specific positions on the alkyl group, although this is a developing area of research. americanelements.comacs.orgacs.orgfigshare.com

Cleavage: Certain biological systems, such as the bacterium Sphingobium xenophagum, have been shown to initiate the degradation of branched 4-nonylphenols through ipso-hydroxylation. asm.orgresearchgate.net This process involves the enzymatic hydroxylation at the carbon atom of the aromatic ring that is bonded to the alkyl group. asm.orgresearchgate.net This leads to the formation of an unstable intermediate that subsequently cleaves the alkyl side chain, yielding hydroquinone (B1673460) and the corresponding alcohol. asm.orgresearchgate.net A similar mechanism could be plausible for the cleavage of the heptan-4-yl side chain in this compound.

Oxidation-Reduction Chemistry Involving the Phenolic Moiety

The phenolic hydroxyl group is susceptible to oxidation.

Oxidation to Quinones: Oxidation of phenols can lead to the formation of quinones. researchgate.net In the case of this compound, oxidation would likely yield a p-benzoquinone derivative, although the specific products would depend on the oxidant used and the reaction conditions. The initial step often involves the formation of a phenoxyl radical. researchgate.net

Enzymatic Oxidation: Enzymes such as tyrosinases and laccases can catalyze the oxidation of phenols. researchgate.netmdpi.com For instance, tyrosinase can hydroxylate 4-alkylphenols at the ortho position to form catechols. researchgate.netmdpi.com Vanillyl alcohol oxidase is another enzyme capable of oxidizing 4-alkylphenols, potentially leading to the formation of 4-hydroxyphenyl alkenes or alcohols. researchgate.netrug.nl These biocatalytic transformations highlight the potential for selective oxidation of the phenolic moiety.

The redox potential of the phenolic group is influenced by the nature of the substituent at the para position. The electron-donating nature of the alkyl group can affect the ease of oxidation.

Intermolecular and Intramolecular Interactions

The structure of this compound allows for various non-covalent interactions that influence its physical properties and molecular recognition behavior.

Hydrogen Bonding: The most significant intermolecular interaction for phenols is hydrogen bonding, where the hydroxyl group acts as a hydrogen bond donor. masterorganicchemistry.com In the solid state and in concentrated solutions, this compound molecules will form hydrogen-bonded networks. nih.gov The hydroxyl group can also act as a hydrogen bond acceptor. masterorganicchemistry.com

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. However, the bulky alkyl group may sterically hinder optimal π-π stacking.

C-H···π Interactions: Weak hydrogen bonds can form between the C-H bonds of the alkyl group and the π-system of an adjacent aromatic ring. nih.gov

These intermolecular and intramolecular forces collectively determine the macroscopic properties of this compound, such as its melting point, boiling point, and solubility, as well as its ability to interact with other molecules and biological systems. jmcs.org.mx

Strategic Applications in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks

The reactivity of 4-(Heptan-4-yl)phenol is primarily dictated by the phenolic hydroxyl group and the aromatic ring, making it a valuable synthetic intermediate. The presence of the heptyl group, a non-polar alkyl chain, influences the solubility and physical properties of its derivatives, often imparting a hydrophobic character.

As a building block, this compound can undergo a variety of chemical transformations to yield more complex molecules. The hydroxyl group can be readily converted into an ether or ester, or participate in condensation reactions. The aromatic ring is susceptible to electrophilic substitution reactions, allowing for the introduction of additional functional groups. These reactions pave the way for the synthesis of a diverse range of chemical entities with tailored properties.

One of the common transformations is the alkylation of the phenolic hydroxyl group . This reaction, typically carried out in the presence of a base and an alkyl halide, results in the formation of an ether. This modification can be used to introduce new functionalities or to protect the hydroxyl group during subsequent synthetic steps.

Another key reaction is esterification , where the phenol (B47542) is reacted with a carboxylic acid or its derivative to form an ester. This is a widely used strategy to create molecules with specific biological activities or material properties.

The aromatic ring of this compound can also be functionalized. For instance, nitration followed by reduction can introduce an amino group, which can then be further modified. Such transformations are fundamental in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

The versatility of this compound as a building block is further highlighted by its potential use in polymer chemistry . The phenolic moiety can be used as a monomer in the synthesis of various polymers, such as phenoxy resins or polycarbonates. The incorporation of the heptyl group can influence the polymer's properties, such as its solubility, thermal stability, and mechanical strength. Enzyme-initiated radical polymerization is a known method for polymerizing phenol derivatives, suggesting a potential route for creating polymers from this compound. mdpi.com

Table 1: Key Reactions of this compound as a Synthetic Intermediate

| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |

| Alkylation (Ether Formation) | Alkyl halide, Base (e.g., NaOH, K₂CO₃) | Alkyl Phenyl Ether | Intermediates for pharmaceuticals, agrochemicals |

| Esterification | Carboxylic acid or Acyl chloride, Acid or Base catalyst | Phenyl Ester | Plasticizers, fragrances, pharmaceuticals |

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitrophenol Derivative | Intermediate for dyes, explosives, and pharmaceuticals |

| Polymerization | With comonomers (e.g., formaldehyde (B43269), epoxides) | Phenolic Resins, Polycarbonates | Adhesives, coatings, engineering plastics |

Precursors for Advanced Chemical Materials (e.g., oligomeric surfactants)

The amphiphilic nature of this compound, with its hydrophilic phenolic head and a hydrophobic heptyl tail, makes it an excellent precursor for the synthesis of surface-active agents, including oligomeric surfactants. While specific research on oligomeric surfactants derived directly from this compound is not extensively documented, the synthesis of such materials from similar alkylphenols, like nonylphenol, is well-established and provides a clear precedent. google.com

Oligomeric surfactants are a class of surfactants characterized by having multiple hydrophobic tails and/or hydrophilic heads, often linked together. They can exhibit superior performance compared to their monomeric counterparts, including higher efficiency in reducing surface tension and better stability under harsh conditions.

A common route to synthesize non-ionic surfactants from alkylphenols is through ethoxylation . In this process, the phenolic hydroxyl group reacts with ethylene (B1197577) oxide in the presence of a catalyst to form a poly(ethylene glycol) ether chain. The length of this hydrophilic chain can be controlled to fine-tune the surfactant's properties, such as its hydrophile-lipophile balance (HLB). It is plausible that this compound can be similarly ethoxylated to produce a range of non-ionic surfactants.

Furthermore, the phenolic ring can be sulfonated to produce anionic surfactants . The resulting alkylphenol sulfonates are known for their excellent detergency and wetting properties. The combination of ethoxylation and sulfonation can lead to the formation of anionic surfactants with enhanced solubility and performance.

The synthesis of advanced materials from this compound is not limited to surfactants. As mentioned earlier, it can serve as a monomer in the creation of polymers with specific functionalities. For instance, polymerization with formaldehyde would lead to the formation of a novolac-type phenolic resin . The heptyl groups in such a resin would increase its hydrophobicity and flexibility, potentially making it suitable for applications in coatings, adhesives, and composites where water resistance and toughness are desired.

Table 2: Potential Advanced Materials Derived from this compound

| Material Type | Synthetic Route | Key Features | Potential Applications |

| Non-ionic Surfactants | Ethoxylation of the phenolic hydroxyl group | Tunable HLB, good emulsifying and dispersing properties | Detergents, emulsifiers, wetting agents |

| Anionic Surfactants | Sulfonation of the aromatic ring | Excellent detergency, good foaming properties | Industrial cleaners, agricultural formulations |

| Phenolic Resins | Condensation with formaldehyde | Enhanced hydrophobicity and flexibility | Coatings, adhesives, composites |

| Polycarbonates | Polycondensation with phosgene (B1210022) or a carbonate | Improved processability and impact resistance | Engineering thermoplastics |

Derivatization for Specialized Chemical Probes

The development of specialized chemical probes is crucial for studying biological systems and for various analytical applications. The structure of this compound offers a scaffold that can be derivatized to create such probes. The phenolic hydroxyl group is a key handle for introducing reporter groups, such as fluorophores or affinity tags.

A common strategy for creating fluorescent probes from phenols is to react them with a fluorophore that has a reactive group compatible with the hydroxyl group. For example, a fluorescent dye containing a sulfonyl chloride or an isocyanate group can be coupled to the phenolic oxygen. The resulting derivative would then possess the fluorescent properties of the dye, allowing for its detection and quantification in various assays. A methodological approach for the determination of monosubstituted phenols involves on-line electrochemical derivatization to form fluorescent dimers and higher oligomers. nih.gov

Another approach is to utilize the phenol as a building block in the synthesis of a more complex probe molecule. For instance, the phenol could be incorporated into a larger molecular framework that is designed to bind to a specific biological target. The heptyl group could play a role in modulating the probe's solubility and its interaction with the target's binding site.

Derivatization can also be employed to enhance the detectability of this compound itself in analytical methods like high-performance liquid chromatography (HPLC). Reagents that react with the phenolic hydroxyl group to introduce a chromophore or a fluorophore can significantly improve the sensitivity and selectivity of the analysis. thermofisher.com

While specific examples of chemical probes derived directly from this compound are not widely reported in the literature, the general principles of probe design and the known reactivity of phenols strongly suggest its potential in this area. The combination of a reactive phenolic group and a lipophilic heptyl chain provides a unique starting point for the rational design of probes with tailored properties for specific applications in chemical biology and analytical science.

Future Directions in Research on 4 Heptan 4 Yl Phenol

Development of Novel and Green Synthetic Pathways

The traditional synthesis of alkylphenols often involves Friedel-Crafts alkylation, which can utilize harsh catalysts and produce significant waste. The future of 4-(Heptan-4-yl)phenol synthesis will focus on developing greener, more sustainable, and efficient methodologies.

Key Research Thrusts:

Biocatalysis: Utilizing enzymes or whole-cell systems as catalysts offers a highly selective and environmentally benign alternative to traditional chemical catalysts. The use of fruit juices or specific enzymes for transformations like reductions and hydrolysis represents a growing area of green chemistry that could be applied to the synthesis of this compound precursors. researchgate.net

Solid Acid Catalysts: Replacing corrosive and difficult-to-recycle liquid acid catalysts (like AlCl₃ or H₂SO₄) with solid acid catalysts such as zeolites, clays, or supported heteropoly acids can lead to cleaner and more efficient alkylation processes. These catalysts are often reusable, reduce waste, and can be tailored for higher selectivity towards the desired para-substituted product.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames. researchgate.net Developing a microwave-assisted protocol for the synthesis of this compound could reduce energy consumption and solvent use.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved safety, higher yields, and easier scalability compared to batch processing. Adapting the synthesis of this compound to a flow process is a promising direction for industrial-scale green production.

| Synthetic Approach | Potential Advantages | Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Catalyst stability, substrate scope, and reaction rates can be limiting. |

| Solid Acid Catalysis | Reusability, reduced corrosion and waste, potential for high selectivity. | Catalyst deactivation, may require higher temperatures/pressures. |

| Microwave-Assisted | Rapid reaction rates, improved yields, reduced side reactions. | Scalability can be an issue, requires specialized equipment. |

| Flow Chemistry | Enhanced safety and control, easy scalability, improved efficiency. | Initial setup costs, potential for clogging with solid byproducts. |

Exploration of Undiscovered Reaction Mechanisms

The structure of this compound, with its reactive phenolic hydroxyl group and the potential for reactions on the aromatic ring and alkyl chain, presents opportunities to explore novel reaction mechanisms.

Areas for Mechanistic Investigation:

Oxidative Cyclization: The phenol (B47542) ring is susceptible to oxidative processes. Research could focus on enzyme- or metal-catalyzed oxidative cyclization reactions, potentially leading to novel heterocyclic structures. For instance, reactions involving hypervalent iodine reagents could induce cyclization at the ortho-position, a pathway that has been observed in other phenolic compounds. mdpi.com Understanding the mechanism of such transformations could allow for the synthesis of complex molecules derived from this compound.

Ipso-Substitution Reactions: The position of the heptyl group on the phenol ring could be a target for ipso-substitution, where the alkyl group is replaced by another functional group. Investigating the mechanism of such reactions, which can be promoted by certain enzymes or chemical oxidants, could provide a novel route for functionalizing the phenol ring. rsc.org

Directed Ortho-Metalation: The phenolic hydroxyl group can be used to direct metalating reagents (such as organolithiums) to the ortho-positions of the aromatic ring. A deeper understanding of the kinetics and thermodynamics of this process for this compound could enable the regioselective introduction of a wide range of substituents, paving the way for new derivatives.

Advanced Computational Studies for Predictive Chemical Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, computational studies can provide significant insights.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to study the electronic structure, molecular geometry, and vibrational spectra of this compound and its potential derivatives. researchgate.net This can help in understanding its reactivity, predicting reaction outcomes, and elucidating reaction mechanisms at the atomic level.

Quantitative Structure-Activity Relationship (QSAR): If a particular biological or chemical property is identified for this compound, QSAR models can be developed to predict the activity of novel analogs. researchgate.net By calculating various molecular descriptors for a series of related compounds, a mathematical model can be built to correlate these descriptors with the observed activity, guiding the design of more potent or selective molecules.

Molecular Docking: In the context of potential biological applications, molecular docking studies can predict how this compound or its analogs might bind to a specific protein target. researchgate.net This can provide hypotheses about its mechanism of action and guide the design of analogs with improved binding affinity and specificity.

| Computational Method | Application for this compound | Predicted Outcomes |

| DFT | Elucidation of electronic properties and reaction pathways. | Optimized geometry, charge distribution, reaction energy profiles. |

| QSAR | Predictive modeling of biological or chemical properties. | Correlation between molecular structure and activity for analog design. researchgate.net |

| Molecular Docking | Investigation of potential interactions with biological macromolecules. | Binding modes, binding affinities, identification of key interactions. |

Design and Synthesis of Novel Analogs for Fundamental Chemical Investigations

The systematic design and synthesis of novel analogs of this compound is crucial for fundamental investigations into structure-property relationships. By modifying the core structure, researchers can fine-tune its chemical and physical properties for various applications.

Strategies for Analog Design:

Modification of the Alkyl Chain: Varying the length, branching, or introducing unsaturation into the heptyl chain can significantly impact the compound's lipophilicity and steric profile. This could influence its solubility, reactivity, and interactions with other molecules.

Substitution on the Aromatic Ring: Introducing various functional groups (e.g., halogens, nitro groups, methoxy (B1213986) groups) at different positions on the phenol ring can alter its electronic properties, acidity, and reactivity. frontiersin.orgopenmedicinalchemistryjournal.com For example, adding electron-withdrawing groups would increase the acidity of the phenolic hydroxyl group.

Bioisosteric Replacement: Replacing the phenolic hydroxyl group with other functional groups that are sterically and electronically similar (bioisosteres), such as hydroxamic acids, thiophenols, or certain heterocyclic rings, could lead to analogs with different chemical stability and properties. acs.org This is a common strategy in medicinal chemistry to overcome pharmacokinetic limitations associated with phenols. acs.org

Synthesis of Dimeric or Polymeric Structures: Linking multiple this compound units together could lead to the creation of novel oligomers or polymers with unique material properties, such as thermal stability or liquid crystalline behavior.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(Heptan-4-yl)phenol and its derivatives?

this compound derivatives are typically synthesized via alkylation and substitution reactions. For example, alkylation of phenol precursors with heptane derivatives under basic conditions (e.g., K₂CO₃ in MeCN) facilitates the introduction of the heptyl group. Ethyl or hexyl side chains can be incorporated using alkyl halides (e.g., ethyl iodide) at elevated temperatures (60°C), followed by purification via silica gel chromatography . Key steps include controlling stoichiometry and reaction time to minimize by-products.

Q. What analytical techniques are critical for characterizing this compound?

Structural elucidation relies on:

- NMR spectroscopy : H and C NMR identify substituent positions and confirm branching (e.g., δ 6.90–6.93 ppm for aromatic protons) .

- IR spectroscopy : Peaks at ~3600 cm (O-H stretch) and ~1600 cm (aromatic C=C) verify phenolic and aryl groups .

- High-resolution mass spectrometry (HR-MS) : Accurately determines molecular weight (e.g., [M+H] = 341.2475 for C₂₃H₃₃O₂) .

Crystallographic refinement using SHELX programs is recommended for solid-state structure determination .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during reactions involving volatile solvents (e.g., Et₂O) .

- Spill management : Absorb leaks with inert materials (e.g., silica gel) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance selectivity in electrophilic substitutions of this compound?

Electrophilic substitution (e.g., nitration, sulfonation) is influenced by:

- Steric effects : The bulky heptan-4-yl group directs electrophiles to the para position relative to the hydroxyl group.

- Catalysts : Lewis acids like FeCl₃ improve regioselectivity in Friedel-Crafts alkylation .

- Temperature : Lower temperatures (0–5°C) reduce side reactions during halogenation .

Q. What strategies address contradictions in reported physical properties (e.g., melting points) of this compound analogs?

Discrepancies may arise from impurities or polymorphic forms. To resolve these:

- Purification : Recrystallize using solvents like hexane/EtOAc to isolate pure isomers.

- Differential Scanning Calorimetry (DSC) : Confirm melting ranges (e.g., 45–48°C for dimethylphenylphenol analogs) and identify polymorphs .

- Cross-validation : Compare data across multiple studies (e.g., NMR vs. X-ray crystallography) .

Q. How does the alkyl chain length in this compound derivatives affect biological activity?

Longer alkyl chains (e.g., hexyl vs. ethyl) enhance lipophilicity, impacting membrane permeability and receptor binding. For example, derivatives with C6 chains showed improved estrogen receptor degradation efficacy in pharmacological studies, as evidenced by IC₅₀ values and cellular assays .

Q. What are the environmental stability and degradation pathways of this compound under varying conditions?